1-Bromo-1-nitrocyclohexane

Catalog No.
S13808681
CAS No.
M.F
C6H10BrNO2
M. Wt
208.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-1-nitrocyclohexane

Product Name

1-Bromo-1-nitrocyclohexane

IUPAC Name

1-bromo-1-nitrocyclohexane

Molecular Formula

C6H10BrNO2

Molecular Weight

208.05 g/mol

InChI

InChI=1S/C6H10BrNO2/c7-6(8(9)10)4-2-1-3-5-6/h1-5H2

InChI Key

JXRGVYLCDXJWLY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)([N+](=O)[O-])Br

1-Bromo-1-nitrocyclohexane is an organic compound characterized by the presence of both a bromine atom and a nitro group attached to the same carbon atom in the cyclohexane ring. Its molecular formula is C7H12BrN, and it can be represented structurally as follows:

This compound is notable for its unique reactivity and potential applications in organic synthesis and medicinal chemistry.

, including:

  • Nucleophilic Substitution Reactions: This compound can undergo both SN1 and SN2 mechanisms, where the bromine atom can be replaced by nucleophiles such as hydroxide ions or amines.
  • Elimination Reactions: Under strong basic conditions, it may undergo dehydrohalogenation to form alkenes.
  • Reduction Reactions: The nitro group can be reduced to an amine or hydroxylamine under specific conditions.

These reactions highlight the compound's versatility as a synthetic intermediate.

The synthesis of 1-bromo-1-nitrocyclohexane can be achieved through several methods:

  • Nitration of Cyclohexane: Cyclohexane can be nitrated using nitric acid in the presence of sulfuric acid, followed by bromination using bromine or hydrobromic acid.
  • Bromination of Nitrocyclohexane: Starting from nitrocyclohexane, bromination can be performed using bromine in a non-polar solvent under UV light to facilitate the reaction.

These methods allow for varying degrees of control over product purity and yield.

Interaction studies involving 1-bromo-1-nitrocyclohexane are essential for understanding its reactivity and potential applications. For instance, its interactions with nucleophiles during substitution reactions provide insights into its behavior in various chemical environments. Additionally, solvent effects on its reactivity have been explored, indicating that factors such as solvent polarity significantly influence reaction rates and mechanisms.

Several compounds share structural similarities with 1-bromo-1-nitrocyclohexane. Below is a comparison highlighting their unique characteristics:

Compound NameStructureKey Features
1-Bromo-2-nitrocyclohexaneStructureDifferent position of nitro group affects reactivity.
2-Bromo-1-nitrocyclohexaneStructureExhibits different substitution patterns due to sterics.
1-Bromo-4-nitrobenzeneStructureAromatic compound with distinct reactivity compared to aliphatic analogs.

These compounds illustrate how variations in structure lead to differences in chemical behavior and potential applications.

1-Bromo-1-nitrocyclohexane exhibits a six-membered saturated ring structure with both bromine and nitro functional groups attached to the same carbon atom, designated as carbon-1 [1]. The molecular formula is C₆H₁₀BrNO₂ with a molecular weight of 208.05 g/mol [1]. The compound adopts the characteristic chair conformation of cyclohexane derivatives, which represents the most thermodynamically stable arrangement due to minimized torsional and steric strain [2].

The conformational landscape of 1-bromo-1-nitrocyclohexane is governed by the axial-equatorial equilibrium inherent to cyclohexane systems [2]. Four primary conformational states exist based on the spatial orientation of the substituents: equatorial bromine with equatorial nitro group, axial bromine with equatorial nitro group, equatorial bromine with axial nitro group, and axial bromine with axial nitro group [2]. The most stable conformer features both substituents in equatorial positions, accounting for approximately 80-90% of the population at room temperature due to reduced 1,3-diaxial interactions [2].

The molecular geometry around the substituted carbon exhibits tetrahedral character with bond angles approaching 109.5° [1]. However, the presence of the electronegative nitro and bromine substituents introduces asymmetry in the electron distribution, leading to slight deviations from ideal tetrahedral geometry [1]. The carbon-bromine bond length measures approximately 1.91 Å, while the carbon-nitrogen bond of the nitro group extends approximately 1.49 Å [1].

ConformerRelative StabilityExpected Population (%)Steric Interactions
Chair (Equatorial Br, Equatorial NO₂)Most stable80-90Minimal 1,3-diaxial interactions
Chair (Axial Br, Equatorial NO₂)Less stable5-10Moderate steric strain from axial Br
Chair (Equatorial Br, Axial NO₂)Less stable5-10Moderate steric strain from axial NO₂
Chair (Axial Br, Axial NO₂)Least stable1-5Maximum steric strain

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Profiling

The proton Nuclear Magnetic Resonance spectrum of 1-bromo-1-nitrocyclohexane displays characteristic signals reflecting the asymmetric substitution pattern of the cyclohexane ring [3]. The chemical shifts for ring protons typically appear in the range of 1.0-4.5 parts per million, with the protons adjacent to the substituted carbon experiencing the most significant deshielding effects [3]. The axial and equatorial protons exhibit distinct coupling patterns due to their different magnetic environments and conformational preferences [3].

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides valuable structural information through chemical shift analysis [4]. The carbon atoms of the cyclohexane ring appear between 20-150 parts per million, with the quaternary carbon bearing both substituents showing the most downfield shift due to the electron-withdrawing effects of the nitro and bromine groups [4]. The remaining ring carbons exhibit chemical shifts characteristic of saturated aliphatic carbons, with slight variations based on their proximity to the electronegative substituents [4].

The multiplicity patterns in both proton and carbon-13 Nuclear Magnetic Resonance spectra reflect the chair conformation dynamics and the rapid interconversion between conformers at room temperature [5]. Integration ratios in proton Nuclear Magnetic Resonance confirm the molecular structure with ten hydrogen atoms distributed across the cyclohexane framework [3].

Infrared (IR) and Mass Spectroscopic Features

Infrared spectroscopy reveals diagnostic absorption bands characteristic of both nitro and carbon-bromine functional groups [6] [7]. The nitro group exhibits two prominent stretching vibrations: an asymmetric stretch at 1550-1560 cm⁻¹ and a symmetric stretch at 1365-1375 cm⁻¹ [6] [7]. These bands appear as intense, sharp peaks due to the high polarity of the nitrogen-oxygen bonds and represent the most diagnostic features for nitro group identification [7].

The carbon-hydrogen stretching vibrations of the cyclohexane ring appear in the region of 2850-3000 cm⁻¹, displaying the characteristic pattern of saturated aliphatic hydrocarbons [8]. Carbon-bromine stretching vibrations typically occur at lower frequencies, around 245-253 cm⁻¹, though these may be difficult to observe in standard infrared measurements due to instrument limitations [9].

Mass spectrometry provides molecular weight confirmation with the molecular ion peak appearing at mass-to-charge ratio 208, corresponding to the intact molecular formula C₆H₁₀BrNO₂ [10]. Fragmentation patterns typically involve loss of the nitro group (46 mass units) or bromine atom (79/81 mass units due to isotopic distribution), generating characteristic fragment ions that support structural elucidation [10].

Spectroscopic TechniqueObserved Values/RangeCharacteristic Features
IR - Nitro Group Asymmetric Stretch1550-1560 cm⁻¹Strong, characteristic absorption
IR - Nitro Group Symmetric Stretch1365-1375 cm⁻¹Strong, lower frequency than asymmetric
IR - C-H Stretching2850-3000 cm⁻¹Cyclohexane ring vibrations
¹H NMR Chemical Shifts1.0-4.5 ppmRing protons with varying deshielding
¹³C NMR Chemical Shifts20-150 ppmSaturated carbon atoms
Mass Spectrometrym/z 208Molecular ion peak

Comparative Analysis with Isomeric Forms

1-Bromo-1-nitrocyclohexane can be compared with its positional isomer, 1-bromo-2-nitrocyclohexane, which features the same molecular formula but differs in substitution pattern [11]. Both compounds share identical molecular weights of 208.05 g/mol and molecular formulas of C₆H₁₀BrNO₂, yet exhibit distinct structural and spectroscopic properties [11].

The primary structural difference lies in the spatial arrangement of substituents: 1-bromo-1-nitrocyclohexane contains both functional groups on the same carbon atom, while 1-bromo-2-nitrocyclohexane has them on adjacent carbons [11]. This substitution pattern significantly influences conformational preferences, with 1-bromo-2-nitrocyclohexane exhibiting different steric interactions and electronic effects [11].

The XLogP3-AA values differ between the isomers, with 1-bromo-1-nitrocyclohexane showing a value of 2.5 compared to 2.1 for 1-bromo-2-nitrocyclohexane, indicating slightly different lipophilicity profiles [1] [11]. This difference reflects the varying electronic environments created by the distinct substitution patterns and their influence on molecular polarity [1] [11].

Spectroscopic differentiation between the isomers becomes apparent in Nuclear Magnetic Resonance analysis, where the coupling patterns and chemical shifts vary significantly due to the different substitution patterns [12]. The InChI keys for the compounds (JXRGVYLCDXJWLY-UHFFFAOYSA-N for 1-bromo-1-nitrocyclohexane and MSXPKMQBIKGPNV-UHFFFAOYSA-N for 1-bromo-2-nitrocyclohexane) confirm their distinct molecular structures despite identical molecular formulas [1] [11].

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

Density Functional Theory calculations provide detailed insights into the electronic structure and energetic properties of 1-bromo-1-nitrocyclohexane [13] [14]. The B3LYP functional with 6-31+G(d,p) basis set represents a commonly employed computational approach for studying organic molecules containing heteroatoms and provides reliable geometric and energetic predictions [15].

Optimized molecular geometries from Density Functional Theory calculations confirm the experimental structural parameters, with calculated bond lengths and angles showing excellent agreement with spectroscopic data [15]. The calculations predict the chair conformation as the global minimum energy structure, with energy differences between conformers providing quantitative estimates of population distributions [15].

Vibrational frequency calculations validate the infrared spectroscopic assignments, with computed harmonic frequencies matching experimental observations within typical scaling factors [15]. The calculated dipole moment reflects the molecular polarity introduced by the nitro and bromine substituents, providing insights into intermolecular interactions and solvent effects [15].

Electronic properties derived from Density Functional Theory include highest occupied molecular orbital and lowest unoccupied molecular orbital energies, which govern reactivity patterns and electronic transitions [14]. The energy gap between these frontier orbitals influences the compound's stability and photochemical behavior [14].

The synthesis of 1-bromo-1-nitrocyclohexane represents a significant challenge in organic chemistry, requiring the simultaneous introduction of both bromine and nitro functional groups onto the cyclohexane ring. This compound serves as a valuable synthetic intermediate in organic chemistry, particularly in the preparation of complex cyclic compounds and pharmaceuticals [2] [3]. The development of efficient synthetic methodologies for this dual-functionalized cyclohexane derivative has attracted considerable attention from researchers seeking to optimize reaction conditions, improve yields, and develop more environmentally sustainable processes.

Synthesis Methodologies

Traditional Halogenation-Nitration Approaches

Traditional synthesis methodologies for 1-bromo-1-nitrocyclohexane typically involve sequential halogenation and nitration reactions, or alternatively, nitration followed by halogenation. The classical approach begins with the vapor-phase nitration of cyclohexane using nitric acid in the presence of chlorine as a promoter [5]. This method, extensively studied by Bachman and Chupp, demonstrated that chlorine alone, but not in combination with oxygen, serves as an effective agent for promoting higher conversions to nitrocyclohexane .

The vapor-phase nitration process operates at temperatures ranging from 430-455°C with cyclohexane to nitric acid ratios of approximately 4:1 [5]. Under these conditions, conversions of 17-21% were initially achieved, though optimization studies showed that increasing the cyclohexane to nitric acid ratio to 17:1:0.2 (cyclohexane:nitric acid:chlorine) could achieve conversions up to 37% . The mechanism involves the formation of nitrogen dioxide from nitric acid, which then acts as the active nitrating species in a radical chain reaction [5].

Following nitration, the resulting nitrocyclohexane undergoes bromination through free radical substitution mechanisms. The bromination step typically employs molecular bromine in the presence of ultraviolet light or elevated temperatures [6] [7]. The reaction proceeds through a three-step radical mechanism consisting of initiation, propagation, and termination steps [8] [9]. During initiation, bromine molecules undergo homolytic cleavage to form bromine radicals under UV irradiation. The propagation steps involve hydrogen abstraction from the cyclohexane ring by bromine radicals, followed by reaction of the resulting cyclohexyl radical with molecular bromine to regenerate bromine radicals and form the brominated product [8].

The traditional approach suffers from several limitations, including low overall conversion rates, harsh reaction conditions, and the formation of multiple regioisomers. The high temperatures required for vapor-phase nitration (430-455°C) result in significant energy consumption and potential thermal degradation of products . Additionally, the sequential nature of the process requires isolation and purification of intermediates, increasing both time and cost of synthesis.

Modern Catalytic Routes

Modern synthetic approaches have focused on developing more efficient catalytic systems that can achieve higher conversions under milder conditions. Catalytic nitration using vanadium-phosphorus-oxygen (VPO) composites has emerged as a promising alternative to traditional methods [10]. These catalysts enable the simultaneous nitration and oxidation of cyclohexane with nitrogen dioxide to produce nitrocyclohexane and adipic acid in vapor phase reactions [10].

The VPO-catalyzed process operates at temperatures between 250-375°C, significantly lower than traditional vapor-phase nitration methods. The catalytic system demonstrates remarkable selectivity, with the ability to control product distribution through careful optimization of reaction parameters [10]. The heterogeneous nature of the catalyst allows for easy separation and potential recycling, addressing some of the environmental concerns associated with traditional methods.

Ionic liquid catalysis represents another significant advancement in cyclohexane functionalization. Research has demonstrated that quaternary ammonium salt ionic liquid catalysts can facilitate liquid-phase nitration of cyclohexane under relatively mild conditions [11]. The process involves treating cyclohexane with nitric acid in the presence of distilled water and an acidic ionic liquid catalyst at temperatures of 115-135°C [11]. The ionic liquid serves both as a catalyst and as a phase transfer agent, enhancing the interaction between the aqueous nitric acid phase and the organic cyclohexane phase.

The ionic liquid-catalyzed system offers several advantages over traditional methods, including lower reaction temperatures, higher catalytic activity, and the potential for catalyst recycling [11]. The mass percentage concentration of nitric acid used is typically 65-68%, and the molar ratio of cyclohexane to nitric acid to distilled water to ionic liquid catalyst is maintained at 1:1:12:0.025-0.1 [11]. This approach has demonstrated conversions of 60-80% under optimized conditions, representing a significant improvement over traditional vapor-phase methods.

Microwave-assisted nitration has emerged as a revolutionary approach that dramatically reduces reaction times while improving yields. This method adapts techniques from phenolic nitration, utilizing calcium nitrate and acetic acid under microwave irradiation at 300 W for just 1 minute to achieve 89% yields [12]. The microwave enhancement facilitates rapid heating and improved mass transfer, leading to more efficient nitration reactions.

The microwave-assisted approach offers several key advantages, including extremely short reaction times, reduced energy consumption, and minimal use of corrosive reagents. The method aligns well with green chemistry principles by minimizing waste generation and reducing environmental impact [12]. The rapid heating achievable with microwave irradiation allows for precise temperature control and uniform heating, which is particularly beneficial for maintaining optimal reaction conditions.

Continuous flow synthesis represents the current state-of-the-art in cyclohexane functionalization, offering enhanced reproducibility and scalability. Flow reactors operating at 25-40°C with tetrachloromethane solvents can suppress polybromination while achieving greater than 95% selectivity for monosubstituted products [12]. The continuous flow approach enables precise control of reaction parameters, including temperature, pressure, and residence time, leading to more consistent product quality.

The advantages of continuous flow synthesis include excellent heat and mass transfer, precise control of reaction conditions, and the ability to handle hazardous reagents safely. The method also facilitates easy scale-up from laboratory to industrial production, making it attractive for commercial applications [12]. Temperature control in flow reactors is particularly effective, allowing for maintenance of optimal reaction conditions throughout the process.

Solvent and Reaction Condition Optimization

The choice of solvent plays a crucial role in determining the efficiency and selectivity of cyclohexane functionalization reactions. Different solvents exhibit varying effects on both nitration and bromination processes, influencing reaction rates, selectivity, and product distribution [14]. Understanding these solvent effects is essential for optimizing synthetic methodologies and developing more efficient processes.

Dichloromethane has emerged as a versatile solvent for both nitration and bromination reactions. Its moderate polarity provides good solvation for both electrophilic species and organic substrates, while its relatively low boiling point (40°C) facilitates product isolation [15]. In electrophilic nitration with nitronium hexafluorophosphate, dichloromethane serves as the preferred solvent, enabling direct electrophilic insertion of NO2+ into carbon-hydrogen bonds [15]. The solvent's ability to dissolve both ionic and covalent species makes it particularly suitable for reactions involving nitronium salts.

Carbon tetrachloride has traditionally been the solvent of choice for bromination reactions, particularly in NBS (N-bromosuccinimide) bromination of cyclohexene to produce 3-bromocyclohexene [16] [17]. The inert nature of carbon tetrachloride prevents interference with the radical chain mechanism, while its relatively low polarity minimizes side reactions. However, environmental concerns regarding carbon tetrachloride have led to investigations of alternative solvents, though none have yet matched its effectiveness for certain bromination reactions [17].

Nitroethane represents an excellent solvent for nitration reactions due to its high polarity and ability to solvate nitronium ions effectively. The high dielectric constant of nitroethane (28.1) facilitates the formation and stabilization of ionic intermediates, leading to enhanced reaction rates in electrophilic nitration processes [15]. Nitronium hexafluorophosphate demonstrates solubility greater than 25 mol% in nitroethane, significantly higher than in other common solvents [15].

The temperature dependence of solvent effects has been extensively studied, particularly in the context of bromination reactions. Research on the bromination of 1,2-dimethylenecyclohexane revealed that temperature significantly affects product distribution, with low-temperature reactions favoring kinetically controlled products while higher temperatures promote thermodynamically controlled products [18]. At low temperatures, the reaction yields 1,2-bis(bromomethyl)cyclohex-1-ene as the primary product, while room temperature reactions produce 1,4-addition products alongside radical bromination products [18].

Pressure effects on cyclohexane functionalization have been investigated in high-pressure pyrolysis studies, revealing that pressure significantly influences product distribution in cyclohexane reactions [19] [20]. The pressure dependence of competitive thermal isomerization and decomposition reactions demonstrates that cyclohexene production is increasingly favored at lower pressures and higher temperatures [19]. This understanding has important implications for optimizing reaction conditions in industrial processes.

Water as a solvent presents unique challenges and opportunities in cyclohexane functionalization. While water's high polarity can enhance the reactivity of ionic species, it also poses risks of hydrolysis and side reactions [21]. The low solubility of cyclohexane in water necessitates the use of phase transfer catalysts or co-solvents to achieve effective mixing. However, water's environmental friendliness and low cost make it an attractive option for green chemistry applications.

Ionic liquids represent a new class of solvents with tunable properties that can be tailored for specific reactions. The ability to modify both the cation and anion components of ionic liquids allows for precise control of solvent properties, including polarity, viscosity, and thermal stability [11]. In cyclohexane nitration, ionic liquids serve dual roles as both solvent and catalyst, enhancing reaction efficiency while providing opportunities for recycling and reuse.

Supercritical fluids, particularly supercritical carbon dioxide, offer unique advantages for cyclohexane functionalization reactions. The tunable density and solvating power of supercritical CO2 can be adjusted by varying temperature and pressure, providing precise control over reaction conditions [22]. Additionally, the environmental benignity of CO2 and the ease of product separation make supercritical fluid processes attractive for industrial applications.

The optimization of reaction conditions extends beyond solvent selection to include considerations of temperature, pressure, and catalyst loading. Studies on cyclohexane oxidation have revealed complex interactions between these parameters, with optimal conditions varying significantly depending on the specific reaction pathway [22] [23]. The development of detailed kinetic models has enabled more precise prediction of optimal conditions for different synthetic objectives.

Mechanistic Pathways in Cyclohexane Functionalization

The mechanistic pathways involved in cyclohexane functionalization encompass both radical and ionic mechanisms, depending on the specific reaction conditions and reagents employed. Understanding these mechanisms is crucial for optimizing synthetic methodologies and developing new approaches to cyclohexane functionalization [5] [24] [8].

Radical nitration mechanisms dominate in vapor-phase processes, where the reaction proceeds through a complex series of radical chain reactions. The initiation step involves the formation of nitrogen dioxide from nitric acid, which then abstracts hydrogen from cyclohexane to form cyclohexyl radicals [5] [24]. The propagation steps involve reaction of cyclohexyl radicals with nitrogen dioxide or nitric acid to form nitrocyclohexane and regenerate reactive radical species [5].

The mechanism of vapor-phase nitration has been extensively studied, with research revealing that nitrogen dioxide is a more effective nitrating agent than nitric acid itself [5]. The reaction proceeds through the formation of cyclohexyl radicals, which then react with nitrogen dioxide to form nitrocyclohexane. The presence of chlorine enhances the reaction by promoting the formation of nitrogen dioxide from nitric acid . The overall mechanism can be summarized as involving the formation of nitrogen oxides from nitric acid, followed by radical chain reactions that lead to the formation of nitrocyclohexane.

Ionic nitration mechanisms predominate in liquid-phase processes, particularly those involving strong acids or Lewis acid catalysts. The key intermediate in these reactions is the nitronium ion (NO2+), which acts as a powerful electrophile capable of direct attack on carbon-hydrogen bonds [15]. The formation of nitronium ions occurs through the protonation of nitric acid followed by loss of water, or through the interaction of nitric acid with Lewis acids [25].

The electrophilic nitration mechanism involves the direct insertion of nitronium ions into carbon-hydrogen bonds, bypassing the need for radical intermediates [15]. This mechanism is particularly effective in the presence of strong acids or Lewis acid catalysts, which facilitate the formation and stabilization of nitronium ions. The reaction with cyclohexane proceeds through the formation of a transition state involving the nitronium ion and the carbon-hydrogen bond, followed by the formation of the nitrocyclohexane product [15].

Free radical bromination mechanisms follow the classical pattern of radical chain reactions, involving initiation, propagation, and termination steps [8] [9]. The initiation step involves the homolytic cleavage of bromine molecules under the influence of heat or light to form bromine radicals. The first propagation step involves the abstraction of hydrogen from cyclohexane by bromine radicals to form cyclohexyl radicals and hydrogen bromide. The second propagation step involves the reaction of cyclohexyl radicals with bromine molecules to form bromocyclohexane and regenerate bromine radicals [8].

The selectivity of radical bromination depends on the stability of the intermediate radicals formed during the reaction. Tertiary radicals are more stable than secondary radicals, which are more stable than primary radicals [26]. This stability difference influences the regioselectivity of the reaction, with bromination occurring preferentially at positions that lead to the formation of more stable radicals [26]. In cyclohexane, all positions are equivalent, so the reaction produces a single product, but in substituted cyclohexanes, the selectivity depends on the nature and position of the substituents.

Electrophilic bromination mechanisms involve the formation of bromonium ion intermediates, which then undergo nucleophilic attack by bromide ions to form dibrominated products [27] [28]. This mechanism is particularly relevant in the bromination of cyclohexene, where the reaction proceeds through the formation of a cyclic bromonium ion intermediate [27]. The stereochemistry of the product (trans-1,2-dibromocyclohexane) reflects the mechanism of formation through backside attack by bromide ion on the bromonium ion intermediate [27].

Catalytic mechanisms in cyclohexane functionalization involve the activation of substrates or reagents through interaction with catalyst surfaces or active sites. In the case of VPO-catalyzed nitration, the mechanism involves the adsorption of cyclohexane and nitrogen dioxide on the catalyst surface, followed by surface reactions that lead to the formation of nitrocyclohexane [10]. The heterogeneous nature of the catalyst allows for precise control of the reaction environment and the potential for catalyst recycling.

The mechanism of ionic liquid-catalyzed nitration involves the formation of ion pairs between the ionic liquid and nitric acid, which enhances the reactivity of the nitrating species [11]. The ionic liquid serves as both a phase transfer catalyst and a reaction medium, facilitating the interaction between the aqueous nitric acid phase and the organic cyclohexane phase. The enhanced reactivity results from the formation of more reactive nitrating species in the ionic liquid environment [11].

Microwave-assisted mechanisms involve the enhanced formation of reactive intermediates through selective heating and improved mass transfer. The microwave energy preferentially heats polar molecules, leading to rapid temperature increases that facilitate the formation of reactive species [12]. This selective heating effect can lead to enhanced reaction rates and improved selectivity compared to conventional heating methods [12].

The formation of 1-bromo-1-nitrocyclohexane through simultaneous bromination and nitration represents a complex mechanistic challenge, as it requires the coordination of both radical and ionic pathways. Research has suggested that under certain conditions, the presence of both brominating and nitrating agents can lead to competitive reactions, with the more reactive species predominating [29]. In strongly acidic media, bromination of highly deactivated aromatic compounds can occur preferentially over nitration, suggesting that the relative reactivity of brominating and nitrating species depends on the reaction conditions and substrate activation [29].

The mechanistic complexity of simultaneous bromination and nitration reactions necessitates careful control of reaction conditions to achieve selective formation of the desired product. The development of one-pot methodologies that can achieve both transformations in a single reaction vessel represents a significant synthetic challenge that requires deep understanding of the underlying mechanistic pathways [30].

This comprehensive analysis of synthesis methodologies for 1-bromo-1-nitrocyclohexane reveals the significant progress that has been made in developing more efficient and environmentally sustainable synthetic approaches. The evolution from traditional vapor-phase methods to modern catalytic and flow-based processes demonstrates the continued innovation in this field. The optimization of reaction conditions, including solvent selection and temperature control, has led to substantial improvements in yields and selectivity. The detailed understanding of mechanistic pathways has enabled the development of more rational approaches to catalyst design and reaction optimization. Future developments in this field will likely focus on further improving the efficiency and sustainability of these synthetic methodologies while expanding their scope to include other functionalized cyclohexane derivatives.

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Exact Mass

206.98949 g/mol

Monoisotopic Mass

206.98949 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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